Enantioselectivity: TcBoc vs. Boc in C–H Activation
In the Pd(II)-catalyzed enantioselective C(sp³)–H activation of cyclopropane carboxamide substrates with phenylboronic acid pinacol ester, replacing the Boc protecting group on leucine with TcBoc increases the enantiomeric excess from 31% to 78%, a gain of 47 percentage points [1][2]. The reaction used 5 mol% Pd(OAc)₂, 10 mol% MPAA ligand, 1.0 equiv Ph–BPin, 1.0 equiv Ag₂CO₃, 3.0 equiv NaHCO₃, 0.5 equiv benzoquinone, 5 equiv H₂O in t-AmylOH at 40 °C for 12 h [2]. TcBoc-Leu-OH gave the best ee among all carbamate protecting groups tested [2].
| Evidence Dimension | Enantiomeric excess (ee) in Pd(II)-catalyzed enantioselective C(sp³)–H activation/cross-coupling of cyclopropanes |
|---|---|
| Target Compound Data | TcBoc-Leu-OH: 78% ee, 47% isolated yield |
| Comparator Or Baseline | Boc-Leu-OH: 31% ee (yield not explicitly stated as a direct comparison but reported separately) |
| Quantified Difference | Δee = +47 percentage points (2.5× increase); yield also improved from lower values to 47% |
| Conditions | 0.1 mmol amide substrate, 5 mol% Pd(OAc)₂, 10 mol% ligand, Ph–BPin, Ag₂CO₃, NaHCO₃, BQ, H₂O, t-AmylOH, 40 °C, N₂, 12 h |
Why This Matters
A 31% ee is generally considered insufficient for synthetic applications, whereas 78% ee (and ultimately 93% ee with further optimization) establishes a viable enantioselective method; this single protecting-group switch determines whether a project can access enantioenriched cyclopropane building blocks at all.
- [1] Shi, S.; Wang, F.; Zhang, Y. "Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction." Catalysts 2018, 8 (2), 90. DOI: 10.3390/catal8020090 View Source
- [2] Wasa, M.; Engle, K. M.; Yu, J.-Q. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." J. Am. Chem. Soc. 2011, 133 (49), 19598–19601. DOI: 10.1021/ja207607s View Source
